3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid
Description
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid is a substituted benzoic acid derivative featuring a unique combination of electron-withdrawing groups: a chloro (-Cl) and cyano (-CN) moiety on the phenyl ring at the 5-position of the benzoic acid backbone (Figure 1). Notably, it serves as a key intermediate in synthesizing anticancer agents, as demonstrated by derivatives showing 92% inhibition against HeLa cancer cell lines . Its molecular formula is inferred as C₁₄H₈ClN₂O₂, with a molecular weight of approximately 292.68 g/mol (calculated based on structural analogs in ).
The compound’s 4-chloro-3-cyanophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. Such substitutions are critical in modulating drug-like properties, including metabolic stability and target binding .
Properties
IUPAC Name |
3-amino-5-(4-chloro-3-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-2-1-8(3-11(13)7-16)9-4-10(14(18)19)6-12(17)5-9/h1-6H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASGCVDMYOXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690763 | |
| Record name | 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-13-3 | |
| Record name | 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoic acid derivative, followed by reduction to introduce the amino group. The chloro and cyano groups are then introduced through halogenation and cyanation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid is utilized in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the chloro and cyano groups can participate in various non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The Cl-CN combination in the target compound creates a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to analogs with methyl (-CH₃) or methoxy (-OCH₃) groups .
Biological Activity: Derivatives of the target compound exhibit superior anticancer activity (92% inhibition in HeLa cells) compared to simpler analogs like 3-aminobenzoic acid, which lacks bioactive substituents .
Toxicity : Substituted benzoic acids with higher molecular connectivity indices (e.g., 0JA, 1JA) correlate with increased toxicity in mice (oral LD₅₀). The Cl-CN substituents likely elevate these indices, suggesting moderate-to-high toxicity for the target compound .
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